N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 2,6-dimethoxybenzamide moiety at the 7-position. The 2,6-dimethoxybenzamide group is a recurring pharmacophore in bioactive molecules, including herbicides (e.g., isoxaben) and compounds with metal-binding properties . The tetrahydroquinoline scaffold is associated with diverse biological activities, such as kinase inhibition or antimicrobial effects, depending on substitution patterns.
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C25H24N2O4/c1-30-21-11-6-12-22(31-2)23(21)24(28)26-19-14-13-17-10-7-15-27(20(17)16-19)25(29)18-8-4-3-5-9-18/h3-6,8-9,11-14,16H,7,10,15H2,1-2H3,(H,26,28) |
InChI Key |
GWPFUPLGMPFFQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the tetrahydroquinoline in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the dimethoxybenzamide moiety is attached through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for the Pictet-Spengler and Friedel-Crafts reactions, as well as automated systems for the amide coupling step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Benzyl-substituted tetrahydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)
Isoxaben is a commercially available herbicide with a 2,6-dimethoxybenzamide backbone linked to an isoxazole ring (Table 1). Key differences include:
- Core Structure: Isoxaben employs an isoxazole ring for herbicidal activity, targeting cellulose biosynthesis in plants, whereas the tetrahydroquinoline core in the target compound may confer distinct bioactivity or pharmacokinetic properties .
- However, the tetrahydroquinoline group in the target compound could alter lipophilicity and membrane penetration .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Primary Application |
|---|---|---|---|
| Target Compound | Tetrahydroquinoline | 1-Benzoyl, 7-(2,6-dimethoxybenzamide) | Undetermined (Research) |
| Isoxaben | Isoxazole | 3-(1-Ethyl-1-methylpropyl) | Herbicide |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | 3-Methyl, 2-hydroxy-1,1-dimethylethyl | Metal-catalyzed reactions |
N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,6-dimethoxybenzamide (LB72)
This compound shares the 2,6-dimethoxybenzamide group but incorporates a dihydroisoquinoline moiety linked via an ethylphenyl spacer. LB72 was synthesized using CHCl₃/CH₃OH (95:5) as eluent, yielding a yellow oil with 75% efficiency. Its structural complexity highlights the versatility of 2,6-dimethoxybenzamide in generating diverse analogs, though biological data remain unpublished .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Though lacking the dimethoxybenzamide group, this compound demonstrates the synthetic utility of benzamide derivatives. Its N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a property that could inspire modifications of the target compound for catalytic applications .
Key Research Findings and Data
Notes
Data Limitations: Direct pharmacological or toxicological data for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide are absent in available literature; inferences are drawn from structural analogs.
Contradictions: and describe isoxaben with slight nomenclature variations (e.g., “isoxazolyl” vs. “oxazol-5-yl”), but these reflect synonymous IUPAC naming conventions.
Excluded Evidence : Benzathine benzylpenicillin () was omitted as it lacks structural or functional relevance to the target compound.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core with a benzoyl group and a dimethoxybenzamide moiety. Its molecular formula is with a molecular weight of 392.45 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
The biological effects of this compound are attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that the compound may inhibit certain pathways involved in cell proliferation and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for cellular signaling pathways.
- Receptor Modulation : It interacts with various receptors, potentially leading to altered cellular responses.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.
Anti-inflammatory Properties
The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect may be beneficial in treating conditions characterized by chronic inflammation.
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Sekine et al. (2004) | Demonstrated anticancer effects through apoptosis induction in cancer cell lines. |
| Recent In Vitro Studies | Showed inhibition of inflammatory markers in macrophage cultures. |
| Pharmacological Assessments | Suggested potential for use in drug formulations targeting cancer and inflammatory diseases. |
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled experiment involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory diseases, the compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). Results indicated a significant decrease in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
